![molecular formula C11H7F3N2O3 B2643605 1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione CAS No. 339104-08-4](/img/structure/B2643605.png)
1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of compounds similar to “1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione” has been reported in the literature . For instance, the PTP scaffold was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole, a group believed to confer potency and selectivity toward the human (h) A2B adenosine receptor (AR) to the xanthine ligand 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975) .Scientific Research Applications
Therapeutic Efficacy in Treating Pityriasis Versicolor :
- The antifungal activity of sertaconazole (a compound structurally similar to the query compound) was proven effective in treating Pityriasis versicolor. In a clinical trial, patients treated with sertaconazole showed a 100% cure rate without any recorded relapses or adverse effects, indicating its potential as a topical therapeutic agent for this condition (Nasarre et al., 1992).
Dynamic Receptor Occupancy Imaging :
- TPA023B, a compound that activates certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, was studied for its pharmacological characteristics and dynamic receptor occupancy in the human brain using positron emission tomography (PET). This study underscores the compound's potential in modulating receptor activity and its application in neuropharmacology (Laere et al., 2008).
Exploring the Antioxidant Therapy in Chagas' Heart Disease :
- In the context of Chagas' heart disease, the oxidative stress induced by Benznidazole (BZN) treatment was studied. It was found that antioxidant supplementation with vitamins E and C could mitigate the oxidative damage caused by BZN, pointing towards the potential of antioxidant therapy in managing oxidative stress-related conditions (Ribeiro et al., 2010).
Investigation of Thyroid Hormone Metabolism :
- Amiodarone, a drug used for arrhythmias, was shown to influence thyroid hormone metabolism, suggesting its potential implications in endocrinology and metabolic studies. The drug seems to alter the deiodination process of thyroxin to triiodothyronine and possibly induces the production of reverse triiodothyronine (Burger et al., 1976).
Thromboxane Synthetase Inhibition Study :
- The imidazole derivative UK-37 248 was studied for its potential as a thromboxane synthetase inhibitor. It was found to modulate the production of pro-aggregatory and anti-aggregatory agents, suggesting its potential use as an antithrombotic agent, possibly more effective than aspirin in certain conditions (Vermylen et al., 1981).
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)7-3-1-2-6(4-7)5-16-9(18)8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERQUCQARSPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

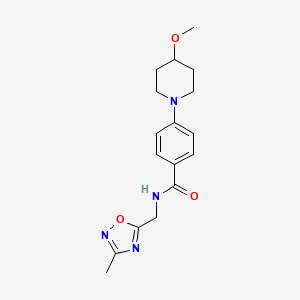

![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)

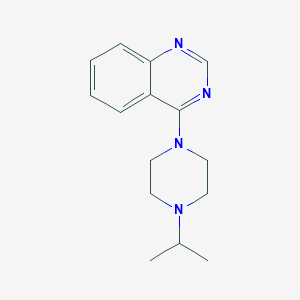

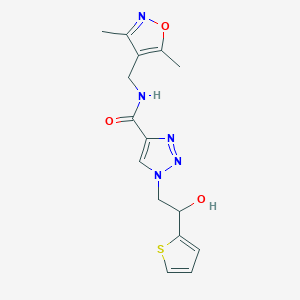
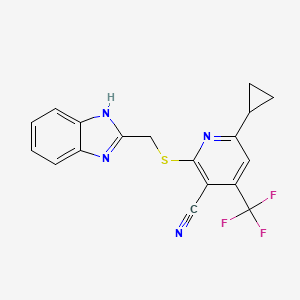
![4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2643536.png)
![1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2643537.png)
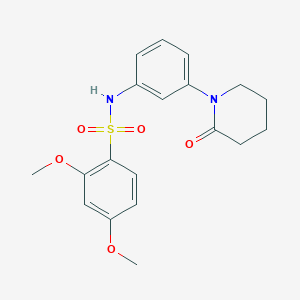
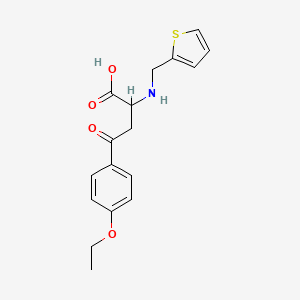
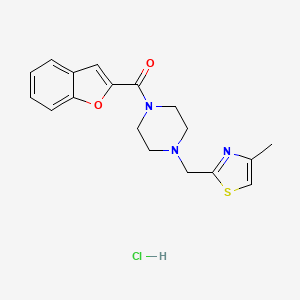
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2643544.png)